![molecular formula C19H20N4O B13932828 1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea](/img/structure/B13932828.png)
1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea is a synthetic compound known for its potential antibacterial properties. It has been studied for its interaction with bacterial enzymes, particularly DNA gyrase, making it a promising candidate for the development of new antibacterial agents .
准备方法
The synthesis of 1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea involves multiple steps, starting from the appropriate isoquinoline and pyridine derivatives. The synthetic route typically includes:
Condensation Reactions: Combining the isoquinoline and pyridine derivatives under controlled conditions.
Urea Formation: Introducing the urea moiety through reactions with ethyl isocyanate or similar reagents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
科学研究应用
1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea has several scientific research applications:
Chemistry: It is used as a model compound in the study of urea derivatives and their chemical properties.
Biology: The compound is studied for its interaction with bacterial enzymes, particularly DNA gyrase, which is crucial for bacterial DNA replication.
Medicine: Its potential as an antibacterial agent makes it a candidate for the development of new antibiotics, especially against resistant bacterial strains.
Industry: The compound’s unique structure and reactivity make it useful in the synthesis of other complex organic molecules
作用机制
The mechanism of action of 1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea involves its interaction with bacterial DNA gyrase. The compound binds to the ATP-binding site of the enzyme, inhibiting its activity and thereby preventing bacterial DNA replication. This leads to the death of the bacterial cells, making it an effective antibacterial agent .
相似化合物的比较
1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea can be compared with other similar compounds, such as:
Isoquinoline Derivatives: These compounds share a similar core structure but may have different substituents, affecting their reactivity and biological activity.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents can have similar antibacterial properties but may differ in their mechanism of action.
Urea Derivatives: Other urea derivatives may have different alkyl or aryl groups, influencing their chemical and biological properties
The uniqueness of this compound lies in its specific interaction with bacterial DNA gyrase, making it a promising candidate for further research and development in the field of antibacterial agents.
属性
分子式 |
C19H20N4O |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
1-ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea |
InChI |
InChI=1S/C19H20N4O/c1-4-20-19(24)23-18-10-16-15(14-7-8-21-13(3)9-14)6-5-12(2)17(16)11-22-18/h5-11H,4H2,1-3H3,(H2,20,22,23,24) |
InChI 键 |
ITGDBTWKMCUOIO-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)C)C3=CC(=NC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


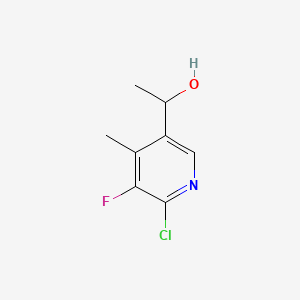
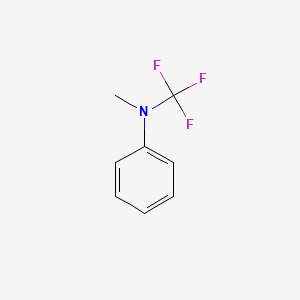
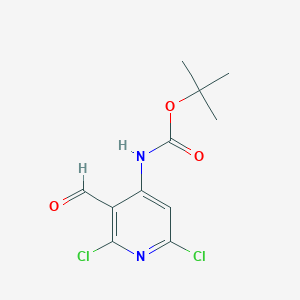
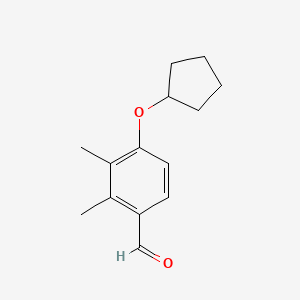
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
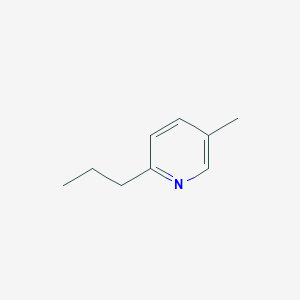
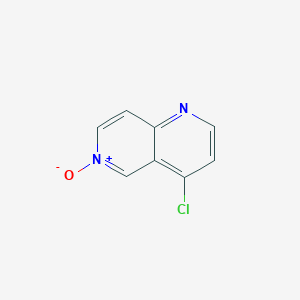
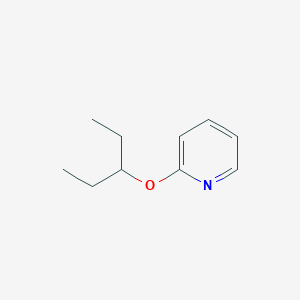
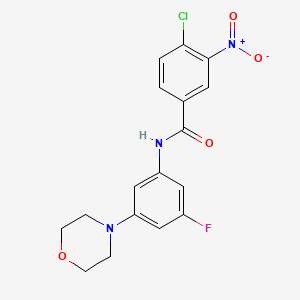
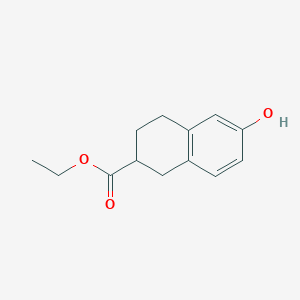
![7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13932793.png)
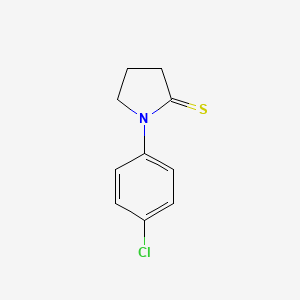

![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine](/img/structure/B13932822.png)
